An In-depth Technical Guide to the Mechanism of Action of GA-017
An In-depth Technical Guide to the Mechanism of Action of GA-017
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GA-017 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinase 1 and 2 (LATS1/2), key serine/threonine kinases in the Hippo signaling pathway. By directly inhibiting LATS1/2, GA-017 prevents the phosphorylation of the downstream effectors, Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ). This inhibition leads to the stabilization, nuclear translocation, and subsequent activation of YAP/TAZ. In the nucleus, YAP/TAZ act as transcriptional co-activators, inducing the expression of genes that promote cell proliferation and growth. This mechanism makes GA-017 a powerful research tool for studying the Hippo pathway and a potential therapeutic agent for applications requiring enhanced cell growth, such as in organoid development and regenerative medicine.
Core Mechanism of Action: Inhibition of the Hippo Pathway
The primary mechanism of action of GA-017 is the targeted inhibition of LATS1/2 kinases.[1][2][3][4][5][6][7] In the canonical Hippo signaling pathway, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP and TAZ. This phosphorylation event sequesters YAP/TAZ in the cytoplasm, marking them for degradation.
GA-017 competitively inhibits the ATP-binding sites of LATS1 and LATS2, preventing the phosphorylation of YAP/TAZ.[2][3] As a result, dephosphorylated YAP/TAZ are stabilized and translocate from the cytoplasm to the nucleus.[1][2][3][4] Once in the nucleus, YAP/TAZ associate with transcription factors, primarily the TEAD family, to drive the expression of a suite of pro-proliferative and anti-apoptotic genes.[1][4] This ultimately results in enhanced cell growth, particularly under three-dimensional (3D) culture conditions, and promotes the formation and expansion of organoids, such as mouse intestinal organoids.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key in vitro potency and efficacy data for GA-017.
| Target | Parameter | Value | Species | Reference |
| LATS1 | IC₅₀ | 4.10 ± 0.79 nM | N/A | [1][2][5] |
| LATS2 | IC₅₀ | 3.92 ± 0.42 nM | N/A | [1][2][5] |
| LATS1 | Kᵢ (ATP-competitive) | 0.58 ± 0.11 nM | N/A | [2][5][7][8] |
| LATS2 | Kᵢ (ATP-competitive) | 0.25 ± 0.03 nM | N/A | [2][5][7][8] |
Table 1: In Vitro Kinase Inhibition Potency of GA-017
| Cell Line | Parameter | Value | Conditions | Reference |
| SKOV3 | EC₅₀ | 3.51 ± 0.26 µM | 3D Culture (Gellan Gum) | [2][3][8] |
Table 2: Cellular Proliferation Efficacy of GA-017
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of GA-017 and a typical experimental workflow for its evaluation.
Caption: GA-017 inhibits LATS1/2, preventing YAP/TAZ phosphorylation and promoting their nuclear translocation and activity.
Caption: Workflow for characterizing GA-017 from in vitro kinase inhibition to cell-based functional outcomes.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of GA-017, based on standard methodologies in the field.
In Vitro LATS1/2 Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
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Objective: To determine the direct inhibitory activity and potency (IC₅₀) of GA-017 against LATS1 and LATS2 kinases.
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Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. Kinase inhibition results in a lower ADP signal.
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Methodology:
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Reagents: Recombinant human LATS1 or LATS2 enzyme, appropriate kinase buffer, ATP, and a suitable substrate (e.g., a YAP-derived peptide or MOB1).
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Procedure: a. A serial dilution of GA-017 (e.g., 10-point, 3-fold dilutions starting from 1 µM) is prepared in DMSO and then diluted in kinase buffer. b. LATS1 or LATS2 enzyme is added to the wells of a 384-well plate containing the diluted GA-017 or vehicle control (DMSO). c. The kinase reaction is initiated by adding a mixture of ATP (at a concentration near the Kₘ for the enzyme) and the substrate. d. The reaction is incubated at 30°C for 1 hour. e. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. f. The Kinase Detection Reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction. g. Luminescence is measured using a plate reader.
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Data Analysis: The luminescent signal is converted to percent inhibition relative to the vehicle control. The IC₅₀ value is calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
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Cellular Proliferation Assay in 3D Culture
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Objective: To determine the effect of GA-017 on cell growth and viability in a 3D environment and calculate its efficacy (EC₅₀).
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Principle: The CellTiter-Glo® 3D Assay measures the number of viable cells in spheroids based on the quantification of ATP, an indicator of metabolically active cells.
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Methodology:
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Cell Culture: SKOV3 cells are seeded in ultra-low attachment 96-well plates in a culture medium containing a hydrogel matrix (e.g., 0.2% gellan gum) to promote spheroid formation.
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Treatment: A serial dilution of GA-017 is added to the culture medium. A vehicle control (DMSO) is also included.
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Incubation: Plates are incubated for 4 to 7 days to allow for spheroid growth.
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Measurement: a. The CellTiter-Glo® 3D Reagent is added directly to each well. b. The plate is shaken for 5 minutes to induce cell lysis and then incubated for 25 minutes at room temperature to stabilize the luminescent signal. c. Luminescence is measured with a plate reader.
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Data Analysis: The relative cell number is calculated as a percentage of the vehicle control. The EC₅₀ value is determined by fitting the dose-response data to a non-linear regression model.[3]
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Immunofluorescence for YAP/TAZ Nuclear Translocation
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Objective: To visually confirm that GA-017 treatment leads to the translocation of YAP/TAZ from the cytoplasm to the nucleus.
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Methodology:
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Cell Culture and Treatment: Cells (e.g., HUVECs or SKOV3) are grown on glass coverslips or in imaging-compatible plates. They are then treated with GA-017 (e.g., at 10 µM) or a vehicle control for a specified time (e.g., 2-4 hours).
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Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
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Immunostaining: a. Cells are blocked with a blocking buffer (e.g., 5% BSA in PBS) to prevent non-specific antibody binding. b. Cells are incubated with a primary antibody specific for YAP/TAZ overnight at 4°C. c. After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
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Counterstaining and Mounting: Nuclei are counterstained with DAPI. The coverslips are then mounted onto microscope slides.
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Imaging: Images are acquired using a fluorescence or confocal microscope. The localization of the YAP/TAZ signal (green) relative to the nuclear signal (blue) is observed and quantified. An increase in the co-localization of the two signals in GA-017-treated cells indicates nuclear translocation.
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References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
